molecular formula C21H30O3 B14669628 all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid CAS No. 50890-38-5

all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid

Cat. No.: B14669628
CAS No.: 50890-38-5
M. Wt: 330.5 g/mol
InChI Key: RKWVSFHNPUONCU-XPSLGPGOSA-N
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Description

All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is a synthetic organic compound It is characterized by its complex structure, which includes a cyclopentene ring, multiple double bonds, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of all-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid typically involves multiple steps:

    Formation of the Cyclopentene Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyethyl Group: This step involves the alkylation of the cyclopentene ring with a methoxyethyl group.

    Formation of the Polyene Chain: The polyene chain can be constructed through a series of Wittig or Horner-Wadsworth-Emmons reactions.

    Introduction of the Carboxylic Acid Group: The final step involves the oxidation of an aldehyde or alcohol precursor to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds and the methoxyethyl group.

    Reduction: Reduction reactions can target the double bonds, converting them to single bonds.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Alkanes, alcohols.

    Substitution Products: Compounds with different functional groups replacing the methoxyethyl group.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could involve binding to enzymes or receptors, altering their activity. The polyene chain and carboxylic acid group are likely key features in these interactions.

Comparison with Similar Compounds

Similar Compounds

    All-trans-retinoic acid: Similar polyene chain and carboxylic acid group.

    All-trans-lycopene: Similar polyene chain but lacks the carboxylic acid group.

    All-trans-beta-carotene: Similar polyene chain but lacks the carboxylic acid group.

Uniqueness

All-trans-9-(2-(1-Methoxyethyl)-5,5-dimethyl-1-cyclopenten-1-yl)-3,7-dimethyl-2,4,6,8-nonatetraenoic acid is unique due to the presence of the methoxyethyl group and the cyclopentene ring, which are not found in the similar compounds listed above.

Properties

CAS No.

50890-38-5

Molecular Formula

C21H30O3

Molecular Weight

330.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-9-[2-(1-methoxyethyl)-5,5-dimethylcyclopenten-1-yl]-3,7-dimethylnona-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C21H30O3/c1-15(8-7-9-16(2)14-20(22)23)10-11-19-18(17(3)24-6)12-13-21(19,4)5/h7-11,14,17H,12-13H2,1-6H3,(H,22,23)/b9-7+,11-10+,15-8+,16-14+

InChI Key

RKWVSFHNPUONCU-XPSLGPGOSA-N

Isomeric SMILES

CC(C1=C(C(CC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C)OC

Canonical SMILES

CC(C1=C(C(CC1)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C)OC

Origin of Product

United States

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